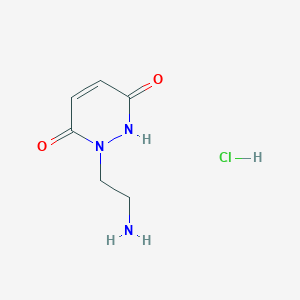

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride

Descripción general

Descripción

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridazinedione core and an aminoethyl side chain

Mecanismo De Acción

Target of Action

Similar compounds such as dopamine, which is a catecholamine neurotransmitter, have been found to interact with dopamine receptors in the brain . These receptors mediate the action of dopamine, which is important in regulating movement .

Mode of Action

Dopamine, a similar compound, is known to produce positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

Dopamine, a similar compound, is known to be a major transmitter in the extrapyramidal system of the brain . It is derived from tyrosine and is the precursor to norepinephrine and epinephrine .

Result of Action

Similar compounds like n-(2-aminoethyl)maleimide hydrochloride can be used to prepare mmp-2 sensitive nanosystems, and for cancer research .

Análisis Bioquímico

Biochemical Properties

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms covalent bonds with thiol groups on proteins, leading to modifications in their structure and function . These interactions can influence cellular processes such as protein folding, trafficking, and signaling pathways. The compound’s ability to modify enzyme activity and transcription factors can lead to changes in gene expression and cellular responses to stimuli .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can impact the redox state of the cell by reacting with thiol-containing antioxidants, potentially influencing cellular oxidative stress and signaling . These interactions can lead to alterations in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular components at the molecular level. It forms covalent bonds with thiol groups on proteins, leading to modifications in their structure and function . This modification can influence the activity of enzymes and transcription factors, leading to changes in gene expression and cellular responses to stimuli. Additionally, the compound’s interaction with cellular components can affect the redox state of the cell, potentially influencing cellular oxidative stress and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels . It is important to carefully monitor the dosage to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, the compound can influence metabolic flux and metabolite levels by interacting with specific enzymes . These interactions can lead to changes in the overall metabolic state of the cell, affecting cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as well as its overall distribution within the organism.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its effects on cellular function and metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable dicarbonyl compounds, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparación Con Compuestos Similares

1,2-Dihydro-3,6-pyridazinedione: Lacks the aminoethyl group, resulting in different biological activities.

2-Aminoethyl-1,2-dihydro-3,6-pyridazinedione: Similar structure but may exhibit different reactivity and applications.

Uniqueness: 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties

Actividad Biológica

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and cytotoxic activities. It also presents data from relevant studies and case analyses to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique pyridazine ring structure, which is known for influencing biological interactions. The dihydropyridazine moiety contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

|---|---|---|---|---|---|

| 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione | 12.5 mcg/mL | 25 mcg/mL | 6.3 mcg/mL | Not tested | 50 mcg/mL |

| Benzylpenicillin | 16 mcg/mL | 14 mcg/mL | 15 mcg/mL | Not tested | Not tested |

| Gentamicin | 24 mcg/mL | 21 mcg/mL | 26 mcg/mL | 27 mcg/mL | Not tested |

The minimum suppressive concentration (MSC) values indicate that the compound is particularly effective against Escherichia coli, with an MSC of 6.3 mcg/mL, which suggests strong antibacterial activity compared to standard antibiotics like gentamicin and benzylpenicillin .

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. It has shown activity against influenza virus strains, with binding affinities calculated using molecular docking studies indicating promising interactions with viral proteins.

Case Study: Influenza Virus Inhibition

In a study assessing the inhibitory effects on influenza virus strains (e.g., H1N1), the compound exhibited binding energies of approximately -6.6 kcal/mol, suggesting a micromolar range of affinity for viral targets . This level of interaction is comparable to known antiviral agents.

Cytotoxicity

Cytotoxic assessments have indicated that while the compound possesses antimicrobial and antiviral properties, its effects on human cell lines require further investigation to ascertain safety profiles and therapeutic indices.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| Human Liver Cells | >50 |

| Human Lung Cells | >40 |

| Human Cancer Cell Lines | 30-50 |

The IC50 values suggest moderate cytotoxicity in certain cancer cell lines but highlight a need for optimization to enhance selectivity and reduce toxicity in non-target cells .

Propiedades

IUPAC Name |

2-(2-aminoethyl)-1H-pyridazine-3,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-3-4-9-6(11)2-1-5(10)8-9;/h1-2H,3-4,7H2,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOCBUDXPUDEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(NC1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-52-2 | |

| Record name | 3,6-Pyridazinedione, 1-(2-aminoethyl)-1,2-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.